Lipophilic Ligand Efficiency (LLE) Advantage Over Phenylsulfonyl Analog 10a in the 5-HT6 Agonist Series
Within the 1-aminoethyl-3-arylsulfonyl-1H-pyrrolo[2,3-b]pyridine series, increasing aryl sulfonamide lipophilicity correlates with enhanced 5-HT6 receptor affinity. The 2-naphthalenyl substitution (cLogP ≈ 3.8) is predicted to improve LLE compared to the unsubstituted phenylsulfonyl lead compound 10a (phenylsulfonyl derivative, cLogP ≈ 2.5) [1]. Although direct binding data for the target compound are not publicly available, the series SAR demonstrates that larger aryl groups occupying a lipophilic pocket adjacent to the sulfonamide binding site improve Ki values by up to 10-fold [2].
| Evidence Dimension | Predicted lipophilicity and expected binding affinity trend for the 5-HT6 receptor |
|---|---|
| Target Compound Data | cLogP ≈ 3.8; anticipated Ki shift relative to phenyl lead |
| Comparator Or Baseline | Compound 10a (3-phenylsulfonyl-1-(N,N-dimethylaminoethyl)-1H-pyrrolo[2,3-b]pyridine): cLogP ≈ 2.5; 5-HT6 Ki reported in the 50–100 nM range |
| Quantified Difference | Estimated ΔcLogP ≈ +1.3; corresponding Ki improvement predicted at 3- to 10-fold based on series SAR |
| Conditions | In silico cLogP calculation; radioligand binding assay at human recombinant 5-HT6 receptors in HEK293 cells |
Why This Matters
A higher LLE is desirable for CNS-penetrant candidates, as it suggests a favorable balance between target affinity and lipophilicity-driven off-target binding, making the naphthalenylsulfonyl compound a logical next-step probe for optimizing central 5-HT6 pharmacology.
- [1] Bernotas, R. C.; Lenicek, S.; Antane, S.; Cole, D. C.; Harrison, B. L.; Robichaud, A. J.; Zhang, G. M.; Smith, D.; Platt, B.; Lin, Q.; et al. Novel 1-aminoethyl-3-arylsulfonyl-1H-pyrrolo[2,3-b]pyridines are potent 5-HT6 agonists. Bioorg. Med. Chem. 2009, 17, 5153–5163. View Source
- [2] Schechter, L. E.; Lin, Q.; Smith, D. L.; Zhang, G.; Shan, Q.; Platt, B.; Brandt, M. R.; Dawson, L. A.; Cole, D.; Bernotas, R.; et al. Neuropharmacological profile of novel and selective 5-HT6 receptor agonists: WAY-181187 and WAY-208466. Neuropsychopharmacology 2008, 33, 1323–1335. View Source
